molecular formula C4H6F3N B12979097 (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine

Cat. No.: B12979097
M. Wt: 125.09 g/mol
InChI Key: UDWSAEWNKJDWHU-PWNYCUMCSA-N
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Description

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine is a cyclopropane derivative characterized by the presence of a trifluoromethyl group and an amine group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a suitable alkene with a trifluoromethyl diazomethane derivative under catalytic conditions. The reaction conditions often require the use of a metal catalyst such as rhodium or copper to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the amine group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or nitriles, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: As a probe to study the effects of trifluoromethyl groups on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of new drugs, particularly those targeting central nervous system disorders due to the unique properties of the cyclopropane ring and trifluoromethyl group.

    Industry: Use in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can influence the binding affinity and selectivity of the compound, while the cyclopropane ring can affect the overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Methyl)cyclopropan-1-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (1R,2R)-2-(Chloromethyl)cyclopropan-1-amine: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

    (1R,2R)-2-(Bromomethyl)cyclopropan-1-amine: Similar structure but with a bromomethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine imparts unique electronic properties, making it more electron-withdrawing compared to similar compounds with methyl, chloromethyl, or bromomethyl groups. This can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C4H6F3N

Molecular Weight

125.09 g/mol

IUPAC Name

(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine

InChI

InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2/t2-,3-/m1/s1

InChI Key

UDWSAEWNKJDWHU-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C(F)(F)F

Canonical SMILES

C1C(C1N)C(F)(F)F

Origin of Product

United States

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